molecular formula C21H28O4 B5109643 1-tert-butyl-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene

1-tert-butyl-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene

Cat. No. B5109643
M. Wt: 344.4 g/mol
InChI Key: MOYKQSLQEPQMSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-butyl-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene, also known as TBMEB, is a chemical compound that has been used in various scientific research applications. This compound is a derivative of benzene and is commonly used in laboratory experiments due to its unique properties.

Mechanism of Action

1-tert-butyl-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene works by inhibiting the activity of certain enzymes and proteins in the body. Specifically, 1-tert-butyl-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene inhibits the activity of the enzyme tyrosine kinase, which is involved in the growth and spread of cancer cells. In addition, 1-tert-butyl-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene has been shown to inhibit the activity of beta-amyloid, a protein that is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
1-tert-butyl-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene has been shown to have a number of biochemical and physiological effects. In cancer cells, 1-tert-butyl-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene inhibits the activity of tyrosine kinase, which leads to the inhibition of cell growth and proliferation. In addition, 1-tert-butyl-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene has been shown to induce apoptosis, or programmed cell death, in cancer cells. In the brain, 1-tert-butyl-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene has been shown to inhibit the activity of beta-amyloid, which can help to prevent the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-tert-butyl-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene has a number of advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. In addition, it has been shown to have a number of useful properties, including anti-cancer and neuroprotective effects. However, there are also some limitations to the use of 1-tert-butyl-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene in lab experiments. For example, it may not be effective in all types of cancer cells, and its effects may be dependent on the specific cell type and the concentration of 1-tert-butyl-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene used.

Future Directions

There are a number of future directions for research on 1-tert-butyl-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene. One area of research is the development of new cancer treatments based on the properties of 1-tert-butyl-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene. Another area of research is the study of the neuroprotective effects of 1-tert-butyl-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene, and its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the optimal concentration and dosing of 1-tert-butyl-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene for use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, 1-tert-butyl-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene, or 1-tert-butyl-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene, is a chemical compound that has been used in various scientific research applications. It has been shown to have anti-cancer and neuroprotective properties, and may have potential as a treatment for cancer and neurodegenerative diseases. However, further research is needed to determine the optimal dosing and concentration of 1-tert-butyl-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene for use in lab experiments and potential clinical applications.

Synthesis Methods

1-tert-butyl-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis of 1-tert-butyl-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene involves the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. This intermediate compound is then reacted with tert-butyl bromide to form 2-(4-methoxyphenoxy)ethyl tert-butyl ether. Finally, this compound is reacted with 4-hydroxybenzaldehyde to form 1-tert-butyl-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene.

Scientific Research Applications

1-tert-butyl-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene has been used in various scientific research applications, including the study of cancer, Alzheimer's disease, and Parkinson's disease. 1-tert-butyl-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene has been shown to have anti-cancer properties and has been used in the development of cancer treatments. In addition, 1-tert-butyl-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene has been shown to have neuroprotective effects and has been used in the study of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-tert-butyl-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-21(2,3)17-5-7-19(8-6-17)24-15-13-23-14-16-25-20-11-9-18(22-4)10-12-20/h5-12H,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYKQSLQEPQMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOCCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sdccgsbi-0088949.P001

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